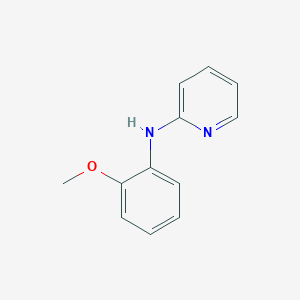
N-(2-methoxyphenyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)pyridin-2-amine is an organic compound with the molecular formula C₁₂H₁₂N₂O It consists of a pyridine ring attached to a 2-methoxyphenyl group
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of 2-iodopyridine with 2-methoxyaniline under a nitrogen atmosphere. The reaction typically uses a palladium catalyst, a ligand such as BINAP, and a base like sodium tert-butoxide.
Direct Amination: Another approach is the direct amination of 2-methoxyphenylboronic acid with 2-bromopyridine using a copper catalyst and a base.
Industrial Production Methods: The industrial production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Types of Reactions:
Oxidation: this compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine nitrogen to a more reduced state.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
N-oxide Derivatives: Resulting from oxidation reactions.
Reduced Pyridine Derivatives: Formed through reduction reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
N-(2-methoxyphenyl)pyridin-2-amine has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of materials and chemicals that require specific structural properties.
Mechanism of Action
The mechanism by which N-(2-methoxyphenyl)pyridin-2-amine exerts its effects depends on its specific application. For example, as a ligand, it may bind to a receptor, triggering a signaling cascade. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
N-(2-methoxyphenyl)acetamide
N-(2-methoxyphenyl)aniline
2-Methoxyacetanilide
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H12N2O/c1-15-11-7-3-2-6-10(11)14-12-8-4-5-9-13-12/h2-9H,1H3,(H,13,14) |
InChI Key |
YUZGFDNYKOYUCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















